Bis(cyclopentadienyl)dicarbonyl titanium(II)
Description
Properties
Molecular Formula |
C12H2O2Ti-8 |
|---|---|
Molecular Weight |
226.01 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/2C5H.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1H;;;/q2*-5;;;+2 |
InChI Key |
JKTXWOXFRCWTOF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ti+2] |
Origin of Product |
United States |
Preparation Methods
Reduction of Bis(cyclopentadienyl)titanium(IV) Dichloride Under Carbon Monoxide Atmosphere
A primary route to bis(cyclopentadienyl)dicarbonyl titanium(II) involves the reduction of bis(cyclopentadienyl)titanium(IV) dichloride (Cp$$2$$TiCl$$2$$) in the presence of carbon monoxide (CO). This method leverages the reductive elimination of chloride ligands and subsequent coordination of carbonyl groups.
Reaction Mechanism and Conditions
- Starting Material : Cp$$2$$TiCl$$2$$ is a stable, commercially available precursor widely used in titanium metallocene chemistry.
- Reducing Agents : Sodium amalgam (Na/Hg) or magnesium powder are effective for reducing Ti(IV) to Ti(II). The reaction proceeds as:
$$
\text{Cp}2\text{TiCl}2 + 2\,\text{CO} + 2\,\text{Na} \rightarrow \text{Cp}2\text{Ti(CO)}2 + 2\,\text{NaCl}
$$ - Atmosphere : Conducted under inert gas (argon or nitrogen) to prevent oxidation of the Ti(II) product.
- Solvent : Tetrahydrofuran (THF) or diethyl ether, which stabilizes intermediates without coordinating strongly to titanium.
- Temperature : Room temperature to 60°C, with CO introduced at 1–3 atm pressure.
Key Considerations
Ligand Substitution from Bis(cyclopentadienyl)titanium Dialkoxides
Bis(cyclopentadienyl)titanium dialkoxides (Cp$$2$$Ti(OR)$$2$$) serve as precursors for carbonyl substitution. This method exploits the lability of alkoxide ligands under CO pressure.
Procedure
- Synthesis of Cp$$2$$Ti(OR)$$2$$ :
Cp$$2$$TiCl$$2$$ reacts with aliphatic alcohols (ROH) in the presence of amines (e.g., triethylamine) to form dialkoxides:
$$
\text{Cp}2\text{TiCl}2 + 2\,\text{ROH} + 2\,\text{Et}3\text{N} \rightarrow \text{Cp}2\text{Ti(OR)}2 + 2\,\text{Et}3\text{NHCl}
$$ - Carbonylation :
The dialkoxide is treated with CO gas (5–10 atm) in toluene at 80–100°C, displacing alkoxide ligands:
$$
\text{Cp}2\text{Ti(OR)}2 + 2\,\text{CO} \rightarrow \text{Cp}2\text{Ti(CO)}2 + 2\,\text{ROH}
$$
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| CO Pressure | 8 atm | Maximizes ligand substitution |
| Temperature | 90°C | Balances reaction rate and stability |
| Solvent | Toluene | Prevents Ti–O bond cleavage |
One-Pot Synthesis via Titanocene Intermediate
A streamlined approach involves generating a reactive "titanocene" intermediate (Cp$$_2$$Ti) in situ, which reacts directly with CO. This method avoids isolation of intermediates, improving efficiency.
Steps
- Reduction of Cp$$2$$TiCl$$2$$ :
Using potassium graphite (KC$$8$$) in THF at −78°C:
$$
\text{Cp}2\text{TiCl}2 + 2\,\text{K} \rightarrow \text{Cp}2\text{Ti} + 2\,\text{KCl}
$$ - Carbonylation :
Introduction of CO gas at −30°C forms the dicarbonyl complex:
$$
\text{Cp}2\text{Ti} + 2\,\text{CO} \rightarrow \text{Cp}2\text{Ti(CO)}_2
$$
Advantages
Challenges
- Strict temperature control (−30°C) is required to prevent decomposition.
- Excess KC$$_8$$ leads to over-reduction, forming Ti(0) species.
Disproportionation of Bis(cyclopentadienyl)titanium Carbonyl Halides
Disproportionation reactions offer an alternative pathway, though they are less direct. For example, Cp$$2$$Ti(CO)X (X = Cl, Br) can disproportionate under reduced pressure:
$$
2\,\text{Cp}2\text{Ti(CO)X} \rightarrow \text{Cp}2\text{Ti(CO)}2 + \text{Cp}2\text{TiX}2
$$
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability |
|---|---|---|---|
| Reduction of Cp$$2$$TiCl$$2$$ | 40–60 | Mild, requires CO pressure | Moderate |
| Ligand Substitution | 55–70 | High CO pressure, elevated temp | High |
| One-Pot Synthesis | 70–75 | Low temp, inert atmosphere | Low |
| Disproportionation | 30–40 | Heating, solvent-dependent | Low |
Characterization and Stability
- IR Spectroscopy : CO stretching frequencies (ν$$_{CO}$$) appear at 1850–1950 cm$$^{-1}$$, lower than free CO due to backbonding.
- NMR : $$^1$$H NMR shows Cp ring protons as a singlet near δ 5.2 ppm.
- Stability : The compound decomposes above 100°C and is sensitive to O$$2$$ and H$$2$$O, requiring storage under argon.
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)dicarbonyl titanium(II) undergoes various types of chemical reactions, including:
Reduction: It can reduce sulfoxides to sulfides.
Reductive Coupling: It facilitates the reductive coupling of aromatic aldehydes.
Deoxygenation: It is used for the deoxygenation of aldehydes.
Common Reagents and Conditions:
Sulfoxides: Reduced to sulfides using bis(cyclopentadienyl)dicarbonyl titanium(II) under mild conditions.
Aromatic Aldehydes: Coupled reductively in the presence of this compound.
Aldehydes: Deoxygenated using this compound.
Major Products:
Sulfides: From the reduction of sulfoxides.
Coupled Aromatic Compounds: From the reductive coupling of aromatic aldehydes.
Deoxygenated Aldehydes: From the deoxygenation of aldehydes.
Scientific Research Applications
Catalytic Applications
1. Deoxygenation Reactions
Bis(cyclopentadienyl)dicarbonyl titanium(II) has been employed for the deoxygenation of sulfoxides, which is a crucial transformation in organic synthesis. This reaction involves the removal of oxygen from sulfoxides to yield sulfides, enhancing the efficiency of synthetic pathways .
2. Reductive Coupling
The compound is also effective in the reductive coupling of aromatic aldehydes. This process allows for the formation of larger organic molecules from smaller aldehyde precursors, which is valuable in the synthesis of complex organic compounds .
3. Hydroboration Reactions
Research indicates that bis(cyclopentadienyl)dicarbonyl titanium(II) can catalyze hydroboration reactions, where it facilitates the addition of boron to unsaturated bonds, further expanding its utility in organic synthesis .
4. Pauson-Khand Reaction
This compound serves as a catalyst in the Pauson-Khand reaction, which converts alkenes into cyclopentenones. This reaction is particularly useful for synthesizing cyclic compounds that are prevalent in natural products and pharmaceuticals .
Case Study 1: Deoxygenation of Sulfoxides
A study demonstrated that bis(cyclopentadienyl)dicarbonyl titanium(II) effectively deoxygenates sulfoxides under mild conditions. The reaction was characterized by high yields and selectivity towards the desired sulfide products, showcasing its potential for practical applications in synthetic chemistry .
Case Study 2: Hydroboration Catalysis
In another investigation, bis(cyclopentadienyl)dicarbonyl titanium(II) was used to catalyze hydroboration reactions involving aldehydes and ketones. The results indicated that this catalyst could achieve excellent yields at low catalyst loadings, highlighting its efficiency and effectiveness in transforming carbonyl compounds .
Summary of Properties and Applications
| Property/Application | Description |
|---|---|
| Chemical Formula | |
| Color | Maroon |
| Solubility | Soluble in various organic solvents |
| Deoxygenation | Effective for converting sulfoxides to sulfides |
| Reductive Coupling | Facilitates coupling of aromatic aldehydes |
| Hydroboration Catalyst | Catalyzes addition of boron to unsaturated bonds |
| Pauson-Khand Reaction Catalyst | Converts alkenes into cyclopentenones |
Mechanism of Action
Mechanism: Bis(cyclopentadienyl)dicarbonyl titanium(II) exerts its effects through its ability to donate electrons and facilitate electron transfer reactions. It interacts with various substrates, reducing them or coupling them through electron transfer processes .
Molecular Targets and Pathways:
Sulfoxides: Reduced to sulfides through electron donation.
Aromatic Aldehydes: Coupled reductively via electron transfer.
Aldehydes: Deoxygenated through electron transfer mechanisms.
Comparison with Similar Compounds
Comparison with Similar Titanocene Complexes
Structural and Electronic Differences
Bis(cyclopentadienyl)dichlorotitanium(IV) (TiCl₂Cp₂)
- Oxidation State : Ti(IV) vs. Ti(II) in the dicarbonyl complex.
- Ligands: Two chloride ions replace the carbonyl groups, altering the Lewis acidity.
- Geometry : Both adopt pseudo-tetrahedral coordination, but TiCl₂Cp₂ has shorter Ti–Cl bonds (2.18–2.25 Å) compared to Ti–CO bonds (~1.85 Å) in the dicarbonyl complex .
Bis(cyclopentadienyl)difluorotitanium(IV) (TiF₂Cp₂)
- Ligand Effects : Fluoride ligands increase the metal’s electrophilicity, enhancing stability under oxidative conditions. In contrast, the CO ligands in Ti(II) dicarbonyl promote π-backbonding, stabilizing the reduced metal center .
- Applications : TiF₂Cp₂ is studied for cytotoxicity in cancer therapy, while Ti(II) dicarbonyl’s biological activity remains underexplored .
Bis(cyclopentadienyl)bis(carboxylato)titanium(IV) Complexes
- Ligand Type: Carboxylate ligands (e.g., O₂CR) bind monodentately, leaving additional donor sites uncoordinated. This contrasts with the strongly π-accepting CO ligands in Ti(II) dicarbonyl, which fully occupy the metal’s coordination sphere .
- Reactivity : Carboxylato complexes show versatility in organic synthesis (e.g., asymmetric catalysis), whereas Ti(II) dicarbonyl’s reactivity is dominated by CO ligand substitution .
Comparative Data Table
Biological Activity
Bis(cyclopentadienyl)dicarbonyl titanium(II), also known as dicarbonylbis(cyclopentadienyl)titanium(II) or TiCp2(CO)2, is an organometallic compound with significant implications in biological and chemical research. This article explores its biological activity, including antimicrobial properties, interactions with biological molecules, and potential therapeutic applications.
- Molecular Formula : C12H12O2Ti
- Molecular Weight : 236.09 g/mol
- CAS Number : 12129-51-0
- Physical Form : Crystalline
- Solubility : Insoluble in water; sensitive to air and moisture
Biological Activity Overview
Research has identified several biological activities associated with bis(cyclopentadienyl)dicarbonyl titanium(II):
-
Antimicrobial Activity :
- Titanium complexes have shown varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain titanium(IV) complexes exhibit promising inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens by disrupting bacterial metabolism and motility .
-
Complexation with Biological Molecules :
- The compound can form complexes with organic substrates, which may enhance its reactivity and biological interactions. For example, the interaction between bis(cyclopentadienyl)titanium complexes and carbonyl-containing compounds has been studied for their potential in synthesizing biologically active molecules .
-
Electrochemical Properties :
- Electrochemical studies reveal that bis(cyclopentadienyl)dicarbonyl titanium(II) can undergo redox reactions, generating titanium(III) species that may possess different biological activities compared to the titanium(II) form. This redox behavior is crucial for its reactivity in biological systems .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various titanium complexes, including bis(cyclopentadienyl)dicarbonyl titanium(II). The results showed that these complexes could inhibit the growth of several bacterial strains, including E. coli and S. aureus. The proposed mechanism involves the disruption of bacterial cell walls and interference with metabolic processes .
Case Study 2: Interaction with Carbonyl Compounds
In an electrochemical study, bis(cyclopentadienyl)dicarbonyl titanium(II) was found to interact with N-but-3-enylamides, leading to the formation of new complexes. This interaction resulted in altered electrochemical behavior, suggesting potential pathways for drug development through complexation reactions .
Data Tables
| Property | Value |
|---|---|
| Melting Point | 90°C (decomposition) |
| Boiling Point | 60°C (0.001 mmHg)(sublimation) |
| Solubility | Insoluble in water |
| Toxicity | Toxic if inhaled |
Q & A
Q. How can crystallographic data repositories (e.g., CCDC) enhance reproducibility in titanium complex studies?
- Methodological Answer : Cross-referencing CCDC entries (e.g., 2111388) identifies trends in Ti coordination geometry. Metadata filters (e.g., oxidation state, ligand type) enable systematic comparisons. Collaborative platforms like IUCrData standardize deposition formats, reducing structural reporting biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
